molecular formula C9H16N2O B1298002 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 80808-96-4

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1298002
CAS No.: 80808-96-4
M. Wt: 168.24 g/mol
InChI Key: VAXDAORNOMZREO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXDAORNOMZREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354301
Record name 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80808-96-4
Record name 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Customer
Q & A

Q1: What are the key reactions involving 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

A1: this compound, often derived from bispidine derivatives, serves as a valuable precursor in synthesizing diazaadamantane derivatives. Research indicates that reacting this compound with various dialdehydes can lead to the formation of diverse 1,3-diazaadamantane structures []. This reaction highlights the compound's versatility as a building block in organic synthesis.

Q2: Can natural products be used in conjunction with this compound for diazaadamantane synthesis?

A2: Yes, studies have demonstrated the successful synthesis of diazaadamantanes using this compound (referred to as 1,5-dimethylbispidinone in the study) with a variety of natural ketones []. This approach expands the potential applications of this compound in accessing structurally diverse diazaadamantanes from readily available natural sources.

Q3: Is there structural information available for derivatives of this compound?

A3: Yes, the molecular structure of 3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a derivative of the compound in question, has been elucidated []. While the abstract doesn't provide specific details, this suggests that techniques like X-ray crystallography or NMR spectroscopy were likely employed to determine the spatial arrangement of atoms within this molecule.

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